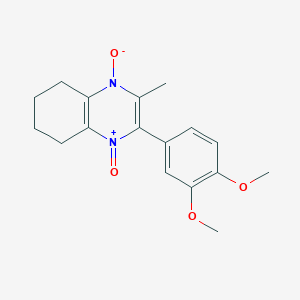![molecular formula C21H25N5O B356621 14-methyl-13,17-bis(2-methylpropyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 840460-98-2](/img/structure/B356621.png)
14-methyl-13,17-bis(2-methylpropyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,11-diisobutyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex heterocyclic compound It is characterized by its unique fused ring structure, which includes pyrimidine, pyrrolo, and quinoxaline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-diisobutyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of acetophenone derivatives, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may employ microwave-assisted synthesis techniques to enhance reaction efficiency and yield. This method allows for precise control over reaction parameters, leading to higher purity and consistency in the final product .
化学反応の分析
Types of Reactions
3,11-diisobutyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydro derivatives .
科学的研究の応用
3,11-diisobutyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:
作用機序
The mechanism of action of 3,11-diisobutyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific pathways involved in cell proliferation, leading to its anticancer effects. The compound’s ability to bind to DNA and interfere with replication processes is also a key aspect of its mechanism .
類似化合物との比較
Similar Compounds
- 3-Isobutyl-2-methyl-11-[3-(trifluoromethyl)phenyl]-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one .
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .
Uniqueness
3,11-diisobutyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one stands out due to its specific substitution pattern and the presence of isobutyl groups, which may enhance its biological activity and solubility compared to similar compounds .
特性
CAS番号 |
840460-98-2 |
|---|---|
分子式 |
C21H25N5O |
分子量 |
363.5g/mol |
IUPAC名 |
14-methyl-13,17-bis(2-methylpropyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C21H25N5O/c1-12(2)10-25-14(5)22-19-17(21(25)27)18-20(26(19)11-13(3)4)24-16-9-7-6-8-15(16)23-18/h6-9,12-13H,10-11H2,1-5H3 |
InChIキー |
KJRLGDFUCWQQEI-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C3=NC4=CC=CC=C4N=C3N2CC(C)C)C(=O)N1CC(C)C |
正規SMILES |
CC1=NC2=C(C3=NC4=CC=CC=C4N=C3N2CC(C)C)C(=O)N1CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethyl-6-(3-thienyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B356538.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(2-furylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356541.png)
![Ethyl 7-(2-methoxyethyl)-11-methyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B356546.png)
![1-(4-Bromophenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356548.png)
![methyl 4-[2-(furan-2-ylmethyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B356549.png)
![Ethyl 6-benzoylimino-7-butyl-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B356550.png)
![N-(5-{[(4-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea](/img/structure/B356552.png)
![2-[(4,4-Dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B356555.png)
![2-(2,5-dimethoxybenzylidene)-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one](/img/structure/B356556.png)

![1-butyl-2-(4-chlorophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B356558.png)
![N-[5-Cyano-7-(3-ethoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-4-ethoxybenzamide](/img/structure/B356559.png)
![Ethyl 6-(4-fluorobenzoyl)imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B356561.png)
![2-(6-Methyl-2-pyridinyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356563.png)
